molecular formula C10H8FNO2 B1343059 7-Fluoro-6-methoxyisoquinolin-1(2H)-one CAS No. 630422-98-9

7-Fluoro-6-methoxyisoquinolin-1(2H)-one

Cat. No. B1343059
M. Wt: 193.17 g/mol
InChI Key: MNYLLSMVYDGHNO-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 6-position of the isoquinoline structure. Although the provided papers do not directly discuss 7-Fluoro-6-methoxyisoquinolin-1(2H)-one, they provide insights into the properties and synthesis of structurally related compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related fluorinated isoquinoline derivatives has been reported in the literature. For instance, a one-pot synthesis approach has been developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, which involves a silver-catalyzed intramolecular aminofluorination of alkyne . Additionally, the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines has been achieved through a 1,3-dipolar cycloaddition of azomethine oxide and 1,1-disubstituted alkenes . These methods could potentially be adapted for the synthesis of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex and diverse. X-ray crystallography has been used to determine the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which revealed an orthorhombic system with specific space group parameters . This technique could be employed to elucidate the molecular structure of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one, providing insights into its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can vary depending on the substituents present on the ring system. For example, the presence of a methoxy group can influence the electronic properties of the compound and its susceptibility to nucleophilic attacks . The reactivity of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one could be explored through various chemical reactions, such as nucleophilic substitution or cycloaddition, to synthesize novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are crucial for their potential applications. For instance, the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solution suggest that similar compounds like 7-Fluoro-6-methoxyisoquinolin-1(2H)-one could also exhibit interesting photophysical properties . Moreover, the stability of 6-methoxy-4-quinolone in a wide pH range indicates that the methoxy group can confer stability to the isoquinoline core . These properties are important for the development of fluorescent probes and other applications in biomedical analysis.

Scientific Research Applications

Crystal Engineering

Research by Choudhury et al. (2006) explores the utility of organic fluorine, specifically in fluorine-substituted isoquinolines, as a tool for crystal engineering. Their study demonstrated how fluorine substitutions impact the packing features in the crystal structures of isoquinolines, emphasizing the role of C–F...F, C–H...F, and C–H...O interactions in determining the lattice arrangements. This highlights the strategic use of fluorine in modifying molecular interactions for desired crystal properties (Choudhury & Row, 2006).

Pharmaceutical Synthesis

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles, crucial for pharmaceutical and agrochemical industries, via a rhodium(III)-catalyzed C-H activation. Their methodology facilitated the creation of 4-fluoroisoquinolin-1(2H)-ones among others, underlining the importance of fluorinated compounds in diversifying the chemical repertoire available for drug development and other applications (Wu et al., 2017).

Fluorophores and Labeling Agents

The study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence across a wide pH range in aqueous media. Their work highlights the application of fluorinated compounds as fluorescent labeling agents in biomedical analysis, providing a tool with high stability and sensitivity for detecting biological and chemical entities (Hirano et al., 2004).

Antimicrobial Activities

Liu et al. (2015) designed and synthesized 7-fluoro-4-anilinoquinoline derivatives, demonstrating potent antitumor activities against specific cell lines. This research underscores the potential of fluorine-containing isoquinolines in the development of new antitumor agents, providing a foundation for further exploration in the quest for effective cancer treatments (Liu et al., 2015).

properties

IUPAC Name

7-fluoro-6-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYLLSMVYDGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methoxyisoquinolin-1(2H)-one

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